molecular formula C5H7BrO2 B14685341 3-Bromo-4-methyloxolan-2-one CAS No. 33693-68-4

3-Bromo-4-methyloxolan-2-one

Cat. No.: B14685341
CAS No.: 33693-68-4
M. Wt: 179.01 g/mol
InChI Key: OEXUHHGBLDHIET-UHFFFAOYSA-N
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Description

3-Bromo-4-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a bromine atom attached to the third carbon and a methyl group attached to the fourth carbon of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyloxolan-2-one can be achieved through several methods. One common approach involves the bromination of 4-methyloxolan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) under light conditions . The reaction typically proceeds via a radical mechanism, where the bromine atom is introduced at the desired position on the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced purification techniques helps in obtaining high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyloxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to 4-methyloxolan-2-one by using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Substitution: 3-Hydroxy-4-methyloxolan-2-one, 3-Amino-4-methyloxolan-2-one.

    Reduction: 4-Methyloxolan-2-one.

    Oxidation: 3-Bromo-4-methyloxolan-2-carboxylic acid.

Scientific Research Applications

3-Bromo-4-methyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyloxolan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methyloxolan-2-one: Similar structure with a chlorine atom instead of bromine.

    4-Methyloxolan-2-one: Lacks the halogen atom, making it less reactive in substitution reactions.

    3-Bromo-2-oxopentanoic acid: Contains a similar bromine atom but has a different functional group.

Uniqueness

3-Bromo-4-methyloxolan-2-one is unique due to the presence of both a bromine atom and a methyl group on the oxolane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

33693-68-4

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

3-bromo-4-methyloxolan-2-one

InChI

InChI=1S/C5H7BrO2/c1-3-2-8-5(7)4(3)6/h3-4H,2H2,1H3

InChI Key

OEXUHHGBLDHIET-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)C1Br

Origin of Product

United States

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